2-[(Tributylgermyl)methyl]benzaldehyde
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Overview
Description
2-[(Tributylgermyl)methyl]benzaldehyde is an organogermanium compound with the molecular formula C20H34GeO This compound features a benzaldehyde moiety substituted with a tributylgermylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tributylgermyl)methyl]benzaldehyde typically involves the reaction of benzaldehyde with tributylgermylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Tributylgermyl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tributylgermyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-[(Tributylgermyl)methyl]benzoic acid.
Reduction: 2-[(Tributylgermyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to the unique properties of organogermanium compounds.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Tributylgermyl)methyl]benzaldehyde is not fully understood. it is believed that the compound interacts with cellular components through its aldehyde group, which can form covalent bonds with nucleophilic sites in proteins and other biomolecules. The tributylgermyl group may also play a role in modulating the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzaldehyde: A simpler analog with a methyl group instead of the tributylgermyl group.
2-Hydroxybenzaldehyde: Contains a hydroxyl group, offering different reactivity and applications.
2-Methoxybenzaldehyde: Features a methoxy group, used in various synthetic applications.
Uniqueness
2-[(Tributylgermyl)methyl]benzaldehyde is unique due to the presence of the tributylgermyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications in materials science and medicinal chemistry that other benzaldehyde derivatives may not be able to achieve .
Properties
CAS No. |
185522-54-7 |
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Molecular Formula |
C20H34GeO |
Molecular Weight |
363.1 g/mol |
IUPAC Name |
2-(tributylgermylmethyl)benzaldehyde |
InChI |
InChI=1S/C20H34GeO/c1-4-7-14-21(15-8-5-2,16-9-6-3)17-19-12-10-11-13-20(19)18-22/h10-13,18H,4-9,14-17H2,1-3H3 |
InChI Key |
FRQBBDZSOMUEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)CC1=CC=CC=C1C=O |
Origin of Product |
United States |
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